2-Amino-5-fluoro-4-methylbenzoic acid

Catalog No.
S687967
CAS No.
103877-79-8
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-4-methylbenzoic acid

CAS Number

103877-79-8

Product Name

2-Amino-5-fluoro-4-methylbenzoic acid

IUPAC Name

2-amino-5-fluoro-4-methylbenzoic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ANSJZFWRKRROGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)N

2-Amino-5-fluoro-4-methylbenzoic acid is an aromatic compound with the molecular formula C8H8FNO2C_8H_8FNO_2 and a molecular weight of 169.15 g/mol. It features an amino group, a fluoro substituent, and a methyl group on the benzene ring, which contributes to its chemical reactivity and biological activity. The compound is characterized by its planar structure, with significant intramolecular hydrogen bonding that stabilizes its conformation . The melting point of this compound is reported to be around 181.1–182.5 °C .

. A common method includes the condensation of 4-fluoroaniline with chloral hydrate and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid, yielding 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions to produce the final product .

Additionally, the compound can undergo various functional group transformations typical of carboxylic acids and amines, such as esterification, amidation, and electrophilic aromatic substitution reactions.

2-Amino-5-fluoro-4-methylbenzoic acid has been noted for its biological activity, particularly in genetic studies. It serves as a counterselection agent for the TRP1 genetic marker in yeast species such as Saccharomyces cerevisiae. This application is significant in microbial genetics for selective breeding and genetic manipulation . The compound's ability to inhibit certain biological pathways makes it valuable for research in genetics and biochemistry.

The synthesis of 2-amino-5-fluoro-4-methylbenzoic acid can be achieved through several methods:

  • Condensation Reaction: Utilizing 4-fluoroaniline as a starting material combined with chloral hydrate and oxammonium hydrochloride.
  • Cyclization: Following condensation, cyclization occurs in concentrated sulfuric acid.
  • Oxidation: The cyclized product is oxidized under alkaline conditions using hydrogen peroxide or similar oxidizing agents .

These methods provide a pathway to synthesize the compound efficiently while allowing for modifications that may enhance yield or purity.

The primary applications of 2-amino-5-fluoro-4-methylbenzoic acid include:

  • Genetic Research: As a counterselection agent in yeast genetics.
  • Pharmaceutical Development: Investigated for potential therapeutic properties due to its structural features.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other compounds due to its reactive functional groups .

Studies have indicated that 2-amino-5-fluoro-4-methylbenzoic acid interacts with various biological systems, particularly in yeast where it modulates genetic expression through its role as a selective agent. Its interactions can also extend to other biochemical pathways, influencing metabolic processes within organisms .

Furthermore, spectroscopic studies such as Fourier-transform infrared spectroscopy have been employed to analyze its molecular interactions and confirm its structure .

Several compounds share structural similarities with 2-amino-5-fluoro-4-methylbenzoic acid, including:

  • 2-Amino-5-fluorobenzoic acid: Lacks the methyl group but retains similar functional groups.
  • 3-Amino-4-fluorobenzoic acid: Features a different position for the amino group on the benzene ring.
  • 4-Amino-3-fluorobenzoic acid: Another positional isomer that alters reactivity patterns.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-fluorobenzoic acidFluorine at position 5Used similarly in genetic applications
3-Amino-4-fluorobenzoic acidAmino group at position 3Different reactivity due to amino positioning
4-Amino-3-fluorobenzoic acidAmino group at position 4Positional isomer affecting solubility and reactivity

The uniqueness of 2-amino-5-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups and their positions on the aromatic ring, which influence both its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

1.8

Wikipedia

2-Amino-5-fluoro-4-methylbenzoic acid

Dates

Modify: 2023-08-15

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